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Compound of Interest

Compound Name: Latamoxef sodium

Cat. No.: B1677418 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the oxacephem antibiotic,

Latamoxef sodium. It delves into the unique structural characteristics, synthesis, mechanism

of action, and key quantitative data related to its efficacy and pharmacokinetics. Detailed

experimental protocols and visual diagrams are included to support research and development

activities.

Core Structure and Chemical Properties
Latamoxef is a synthetic oxa-β-lactam antibiotic belonging to the oxacephem class.[1][2] A

defining feature of its structure is the substitution of the sulfur atom in the cephalosporin

nucleus with an oxygen atom.[3] This modification significantly influences the compound's

stability and antibacterial activity. The sodium salt form enhances its solubility in water, making

it suitable for intravenous administration.[2]

Chemical Name: disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-

3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-

carboxylate[4]

Molecular Formula: C₂₀H₁₈N₆Na₂O₉S[2][4]

Molecular Weight: 564.44 g/mol [5]
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Mechanism of Action
Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6]

Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which

are enzymes essential for the final steps of peptidoglycan synthesis.[6] The inactivation of

these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial

death. The presence of a 7α-methoxy group provides Latamoxef with notable stability against a

variety of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam

antibiotics.[1][2]

Quantitative Data
In Vitro Efficacy: Minimum Inhibitory Concentrations
(MIC)
The following table summarizes the MIC values of Latamoxef against a range of clinically

relevant bacteria.

Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Escherichia coli 0.125 - 0.5

Klebsiella pneumoniae ≤ 0.5

Pseudomonas aeruginosa 8 - 32 ≥ 64

Staphylococcus aureus

(Methicillin-sensitive)
4 - 16

Staphylococcus aureus

(Methicillin-resistant)
> 64

Streptococcus pneumoniae 1 - 3

Streptococcus pyogenes 1 - 3

Enterococci ≥ 64

Data compiled from multiple sources.
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Pharmacokinetic Parameters
The pharmacokinetic profile of Latamoxef has been studied in various patient populations. The

following tables present key parameters.

Pharmacokinetic Parameters in Adults (Gynecological Surgery Patients)

Parameter Value

Cmax (Oviduct) 46.9 µg/g

Cmax (Perimetrium) 44.2 µg/g

Cmax (Cervix uteri) 35.8 µg/g

Cmax (Myometrium) 26.9 µg/g

Cmax (Endometrium) 25.6 µg/g

Cmax (Ovary) 24.3 µg/g

Serum Half-life (t₁/₂α) 0.27 hours

Serum Half-life (t₁/₂β) 1.81 hours

Data from a study involving a 1g dose administered twice daily for 5 days.[7]

Population Pharmacokinetic Parameters in Chinese Children

Parameter Typical Value

Central Compartment Distribution Volume (V₁) 4.84 L

Peripheral Compartment Distribution Volume

(V₂)
16.18 L

Clearance (CL) 1.00 L/h

Inter-compartmental Clearance (Q) 0.97 L/h

Based on a two-compartment model with first-order elimination.[8]
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Pharmacokinetic Parameters in Neonates and Infants

Population Parameter Value

Neonates (0-28 days)
Peak Serum Concentration (50

mg/kg, q12h)

~105 µg/mL (first dose), ~128

µg/mL (steady state)

Neonates (0-28 days)
Apparent Volume of

Distribution (Vd)
515–537 mL/kg

Infants (1-24 months)
Peak Serum Concentration

(25, 50, 100 mg/kg)

29–75 µg/mL, 68–124 µg/mL,

200–260 µg/mL

Infants (1-24 months)
Apparent Volume of

Distribution (Vd)
518 mL/kg

Children (2 months - 7.5 years)
Apparent Volume of

Distribution (Vd)
0.4 L/kg

Data compiled from multiple sources.[9]

Experimental Protocols
Synthesis of Latamoxef Sodium
The synthesis of Latamoxef is a multi-step process that begins with the modification of a

penicillin-derived starting material. The following is a generalized protocol based on published

synthesis routes.

Step 1: Formation of the Oxazoline Intermediate The synthesis often starts with a protected 6-

aminopenicillanic acid (6-APA) derivative. The thiazolidine ring is opened and subsequently

closed with an oxygen-containing group to form an oxazoline intermediate. This key step

replaces the sulfur atom with oxygen, characteristic of the oxacephem core.

Step 2: Construction of the Dihydrooxazine Ring An intramolecular Wittig reaction is a common

strategy to form the six-membered dihydrooxazine ring, thus creating the bicyclic oxacephem

nucleus.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://en.wikipedia.org/wiki/Latamoxef
https://www.benchchem.com/product/b1677418?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10867160/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Introduction of the 7-Methoxy Group A methoxy group is introduced at the C7 position,

which is crucial for β-lactamase stability. This can be achieved through a series of reactions

involving the formation of an imine, followed by oxidation and stereoselective addition of

methanol.[3]

Step 4: Acylation of the 7-Amino Group The 7-amino group is acylated with a protected (4-

hydroxyphenyl)malonic acid derivative. This side chain is important for the antibacterial

spectrum of the molecule.[3]

Step 5: Introduction of the 3-Side Chain The 1-methyl-1H-tetrazole-5-thiol side chain is

introduced at the C3 position. This is typically achieved by nucleophilic displacement of a

leaving group on the methyl group at C3 of the oxacephem ring.[3]

Step 6: Deprotection and Salt Formation Finally, all protecting groups are removed, often under

acidic conditions. The resulting free acid of Latamoxef is then converted to the disodium salt by

treatment with a sodium base, such as sodium bicarbonate or sodium 2-ethylhexanoate, to

yield Latamoxef sodium.[10] A Chinese patent describes a method involving deprotection with

trifluoroacetic acid, followed by reaction with a sodium carboxylate solution and subsequent

purification.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of Latamoxef sodium against a specific bacterial strain can be determined using the

broth microdilution method as follows:

1. Preparation of Latamoxef Sodium Stock Solution:

Aseptically prepare a stock solution of Latamoxef sodium in a suitable sterile solvent (e.g.,

sterile distilled water or DMSO) at a high concentration (e.g., 1000 µg/mL).

2. Preparation of Bacterial Inoculum:

Culture the test bacterium on an appropriate agar medium overnight at 37°C.

Prepare a bacterial suspension in a sterile saline solution or broth, adjusting the turbidity to

match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵

CFU/mL in the test wells.

3. Broth Microdilution Assay:

In a 96-well microtiter plate, perform serial two-fold dilutions of the Latamoxef sodium stock

solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

Add the prepared bacterial inoculum to each well.

Include a growth control well (broth and inoculum without antibiotic) and a sterility control

well (broth only).

4. Incubation and Interpretation:

Incubate the microtiter plate at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of Latamoxef sodium that completely

inhibits visible bacterial growth.
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Caption: Generalized synthetic pathway of Latamoxef sodium.
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Caption: Workflow for MIC determination by broth microdilution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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